molecular formula C12H10N4O B1402671 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile CAS No. 1393845-77-6

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

Cat. No.: B1402671
CAS No.: 1393845-77-6
M. Wt: 226.23 g/mol
InChI Key: LYLDLIOGKMDLLC-UHFFFAOYSA-N
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Description

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is an organic compound with the molecular formula C12H10N4O It is a derivative of pyrimidine and benzonitrile, featuring a hydroxymethyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile typically involves multiple steps. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the hydroxymethyl group and the benzonitrile moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehyde or carboxylic acid derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the pyrimidine ring can interact with nucleic acids or proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxymethyl group and benzonitrile moiety provide versatile sites for chemical modification, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

4-[[4-(hydroxymethyl)pyrimidin-2-yl]amino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c13-7-9-1-3-10(4-2-9)15-12-14-6-5-11(8-17)16-12/h1-6,17H,8H2,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLDLIOGKMDLLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC2=NC=CC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-{[4-(Hydroxymethyl)pyrimidin-2-yl]amino}benzonitrile

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